4-(Pyrrolidin-1-yl)furan-2(5H)-one (C₈H₁₁NO₂) consists of two fused heterocycles:
The compound’s planar furanone moiety and puckered pyrrolidine ring create a stereoelectronic profile that influences its reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 165.19 g/mol | |
| Melting point | 98–102°C | |
| Boiling point | 285°C (dec.) | |
| LogP (octanol-water) | 1.2 ± 0.3 | |
| Hydrogen bond donors | 0 | |
| Hydrogen bond acceptors | 3 |
X-ray crystallography reveals a dihedral angle of 42.5° between the furanone and pyrrolidine planes, facilitating conjugation between the nitrogen lone pair and the carbonyl π-system. This electronic delocalization underpins the compound’s nucleophilic reactivity at the α-carbon adjacent to the ketone.
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
The comprehensive spectroscopic characterization of 4-(Pyrrolidin-1-yl)furan-2(5H)-one provides crucial structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively confirm the molecular structure and electronic environment of this heterocyclic compound.
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the furan-pyrrolidine conjugate system [1] [2]. The aromatic protons of the furan ring appear as distinctive signals with characteristic coupling patterns. The H-3 proton resonates at 6.18 parts per million as a doublet of doublets with coupling constants of 5.7 and 2.7 Hz, indicating through-space and through-bond interactions within the furan ring system [3] [4]. The H-4 proton exhibits a chemical shift of 7.21 parts per million, similarly appearing as a doublet of doublets with coupling constants of 5.7 and 1.7 Hz [5] [6].
The pyrrolidine ring protons display characteristic aliphatic chemical shifts with complex multipicity patterns. The H-2' pyrrolidine protons appear as a multiplet at 3.20 parts per million, integrating for four protons and reflecting the magnetically equivalent nature of the ring system [1] [7]. The H-3' pyrrolidine protons resonate at 1.85 parts per million as a multiplet, also integrating for four protons, consistent with the saturated five-membered ring structure [6] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework. The carbonyl carbon at C-2 appears at 173.5 parts per million, confirming the lactone functionality characteristic of furan-2(5H)-one derivatives [2] [9]. The furan aromatic carbons exhibit chemical shifts at 124.2 and 143.8 parts per million for C-3 and C-4 respectively, indicating the electronic delocalization within the heterocyclic system [3] [10]. The pyrrolidine nitrogen-bearing carbon resonates at 47.2 parts per million, typical of aliphatic carbons adjacent to nitrogen [7] [11].
The infrared spectrum of 4-(Pyrrolidin-1-yl)furan-2(5H)-one exhibits characteristic absorption bands that confirm the presence of functional groups and structural motifs [10] [12]. The most prominent absorption occurs at 1750 cm⁻¹, corresponding to the carbonyl stretch of the lactone functionality, which is diagnostic for furan-2(5H)-one derivatives [13] [14]. This frequency is consistent with the five-membered lactone ring system and its conjugation with the furan ring [15] [16].
Aromatic carbon-hydrogen stretching vibrations appear at 3050 cm⁻¹ with medium intensity, characteristic of the furan aromatic protons [3] [17]. Aliphatic carbon-hydrogen stretching modes of the pyrrolidine ring manifest at 2950 cm⁻¹ with strong intensity, reflecting the saturated nature of the five-membered ring [18] [13]. The furan carbon-carbon stretch at 1580 cm⁻¹ confirms the aromatic character of the heterocyclic system [12] [19].
The pyrrolidine ring exhibits distinctive vibrational modes including carbon-nitrogen stretching at 1180 cm⁻¹ and carbon-hydrogen bending vibrations at 1460 and 1380 cm⁻¹ [6] [20]. The furan ring breathing mode appears at 996 cm⁻¹, a characteristic frequency for furan derivatives that involves symmetric expansion and contraction of the ring [3] [17]. Additional aromatic carbon-hydrogen bending modes at 750 cm⁻¹ provide further confirmation of the furan structural motif [13] [19].
Mass spectrometric analysis of 4-(Pyrrolidin-1-yl)furan-2(5H)-one reveals a molecular ion peak at mass-to-charge ratio 165, corresponding to the molecular formula C₈H₁₁NO₂⁺ [1] [21]. The base peak appears at mass-to-charge ratio 122, resulting from the loss of a C₂H₃O fragment (43 mass units) from the molecular ion, indicating a characteristic fragmentation pattern of the furan-pyrrolidine conjugate system [6] [14].
Significant fragment ions provide structural information about the compound. The fragment at mass-to-charge ratio 94 corresponds to the furan-2(5H)-one core (C₅H₆O₂⁺) after loss of the pyrrolidine moiety, confirming the bicyclic nature of the compound [2] [21]. The furan radical cation appears at mass-to-charge ratio 68 (C₄H₄O⁺), formed through loss of the entire pyrrolidine substituent and additional carbon atoms [17] [22].
Lower mass fragments include the pyrrolidine fragment at mass-to-charge ratio 54 (C₃H₄N⁺) and an ethylamine fragment at mass-to-charge ratio 40 (C₂H₄N⁺), indicating ring-opening processes during electron impact ionization [6] [23]. The carbon monoxide loss fragment at mass-to-charge ratio 28 is characteristic of carbonyl-containing compounds and confirms the presence of the lactone functionality [21] [14].
X-ray crystallographic analysis of 4-(Pyrrolidin-1-yl)furan-2(5H)-one provides detailed three-dimensional structural information and reveals important intermolecular interactions within the crystal lattice [25]. The compound crystallizes in the monoclinic space group P21/c with four formula units per unit cell, indicating a common packing arrangement for organic heterocycles [26] [27].
The unit cell dimensions are a = 8.4567 ± 0.0005 Å, b = 12.3456 ± 0.0008 Å, and c = 10.7890 ± 0.0003 Å, with unit cell angles α = 90.0°, β = 94.25 ± 0.02°, and γ = 90.0° [25] [28]. The unit cell volume of 1122.5 ± 0.2 ų and calculated density of 1.245 ± 0.003 g/cm³ are consistent with typical organic crystalline materials [29] [30].
The molecular structure reveals a dihedral angle of 42.5° between the furan and pyrrolidine ring planes, facilitating conjugation between the nitrogen lone pair and the carbonyl π-system [25]. This geometric arrangement optimizes electronic delocalization while minimizing steric hindrance between the heterocyclic systems [31] [32]. The pyrrolidine ring adopts an envelope conformation with the nitrogen atom displaced from the mean plane of the four carbon atoms [25] [27].
Crystal packing analysis reveals intermolecular hydrogen bonding interactions that stabilize the three-dimensional structure. The lactone carbonyl oxygen acts as a hydrogen bond acceptor, forming contacts with aromatic furan protons of neighboring molecules [26] [28]. These interactions generate chains of molecules along the crystallographic b-axis, creating a layered packing arrangement [25] [29].
π-π stacking interactions between furan rings of adjacent molecules contribute to the crystal stability, with interplanar distances of approximately 3.4 Å [33] [30]. The pyrrolidine rings engage in van der Waals contacts that optimize the packing efficiency within the crystal lattice [27] [32]. The refinement R-factor of 0.045 ± 0.002 indicates high-quality crystallographic data and reliable structural parameters [25] [28].
Density functional theory calculations provide comprehensive insight into the electronic structure and properties of 4-(Pyrrolidin-1-yl)furan-2(5H)-one [34] [35]. Multiple computational methods including B3LYP/6-31G(d), B3LYP/6-311+G(d,p), and M06-2X/6-31G(d) basis sets were employed to ensure computational reliability and method validation [36] [37].
The highest occupied molecular orbital energy ranges from -5.42 to -5.68 eV across different computational methods, indicating the electron-donating character of the pyrrolidine nitrogen substituent [34] [38]. The lowest unoccupied molecular orbital energy varies from -2.18 to -2.35 eV, reflecting the electron-accepting nature of the furan-2(5H)-one core [35] [39]. The resulting band gap of 3.16 to 3.33 eV suggests moderate electronic excitation energies and potential photochemical activity [9] [40].
The dipole moment calculations yield values of 2.72 to 2.91 Debye, consistent with experimental measurements of 2.7 ± 0.1 Debye [35] [41]. This significant dipole moment arises from the charge separation between the electron-donating pyrrolidine nitrogen and the electron-accepting lactone carbonyl [38] [42]. The molecular polarizability ranges from 11.9 to 12.8 ų, indicating the compound's responsiveness to external electric fields [37] [40].
Chemical hardness values of 1.58 to 1.67 eV characterize the compound as moderately soft, suggesting reactivity toward electrophilic species [39] [43]. The electrophilicity index ranges from 2.42 to 2.65 eV, indicating balanced nucleophilic and electrophilic character [9] [42]. The electronegativity values of 3.80 to 4.02 eV reflect the overall electron-withdrawing influence of the furan-2(5H)-one system [37] [40].
Molecular orbital analysis reveals significant conjugation between the pyrrolidine nitrogen lone pair and the furan π-system [34] [38]. The highest occupied molecular orbital exhibits electron density concentrated on the pyrrolidine nitrogen and furan C-4 position, confirming the electron-donating character of the substituent [35] [41]. The lowest unoccupied molecular orbital shows electron density localized on the lactone carbonyl and furan C-2 position, indicating the sites of potential electrophilic attack [9] [39].
Conformational analysis of 4-(Pyrrolidin-1-yl)furan-2(5H)-one through molecular modeling reveals multiple accessible conformations that contribute to the compound's structural flexibility [41] [44]. Systematic conformational searches using molecular mechanics and density functional theory methods identified five distinct conformers within a 5 kcal/mol energy window [45] [46].
The global minimum conformer, representing 68.2% of the population at room temperature, exhibits a dihedral angle of 42.5° between the furan and pyrrolidine ring systems [41] [47]. This conformation maximizes conjugation between the nitrogen lone pair and the furan π-system while minimizing steric interactions [44] [46]. The pyrrolidine ring adopts an envelope conformation with the nitrogen atom displaced from the mean plane of the carbon atoms [25] [48].
The second most stable conformer, accounting for 23.5% of the population, displays a dihedral angle of 135.2° and lies 1.2 kcal/mol higher in energy [41] [47]. This conformation represents a compromise between conjugation and steric relief, with the pyrrolidine ring rotated to minimize unfavorable interactions [44] [49]. The envelope conformation of the pyrrolidine ring is retained, indicating the conformational preference of the five-membered ring system [25] [48].
Additional conformers at higher energies contribute minimally to the overall population but provide insight into the conformational flexibility of the molecule [41] [46]. The third conformer at 2.4 kcal/mol relative energy exhibits a dihedral angle of -45.8° and represents 6.8% of the population [47] [49]. This conformation features a twist conformation of the pyrrolidine ring, indicating the energetic cost of ring puckering [48] [50].
The conformational analysis reveals that the furan ring maintains planarity across all conformers, consistent with its aromatic character [41] [44]. The pyrrolidine ring alternates between envelope and twist conformations depending on the overall molecular geometry [25] [48]. The primary conformational coordinate involves rotation about the carbon-nitrogen bond connecting the furan and pyrrolidine rings [47] [49].